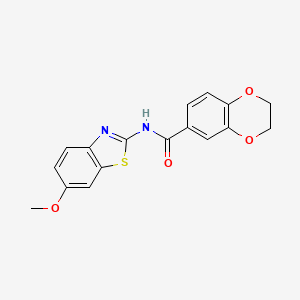

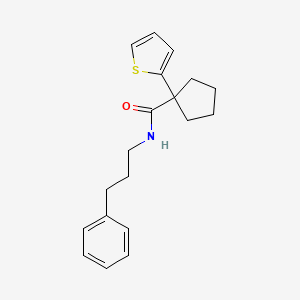

![molecular formula C14H14N4O3 B2357895 ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 1403233-51-1](/img/structure/B2357895.png)

ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate” is a complex organic compound. It likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . It also seems to have a cyanophenyl group (a phenyl group with a cyanide attached) and a carboxylate ester group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles . Ethyl cyanoacetate has also been used in various organic reactions .Applications De Recherche Scientifique

Chemical Structure and Hydrogen Bonding:

- The compound ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate is structurally related to ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C-yl)-1,2,3-triazole-5-carboxylate. This molecule comprises two unrelated molecules in its asymmetric unit and forms infinite chains through hydrogen bonding between hydroxyl and triazole ring nitrogen atoms (Horton et al., 1997).

Peptide Synthesis Applications:

- A novel coupling reagent, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (HOCt), was developed for solid phase peptide synthesis, demonstrating high efficiency and allowing real-time monitoring of each coupling cycle (Jiang et al., 1998).

- This reagent was further studied for its racemisation effects during activation and coupling of amino acids and dipeptides, highlighting its applicability in peptide synthesis (Robertson et al., 1999).

Organic Synthesis and Functional Group Transformations:

- Ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, a structurally related compound, was synthesized using a base-mediated reaction, demonstrating the potential for functional group transformations in similar compounds (Chen et al., 2010).

Solid-State Interactions and Crystallography:

- The title compound's structural analog, N-Carbethoxy-N′-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea, was studied for its intramolecular hydrogen bonding and solid-state interactions. This can provide insights into similar bonding and structural characteristics in this compound (Dolzhenko et al., 2010).

Synthetic Applications and Reactions:

- The compound ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate, related to the title compound, was used in the synthesis of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating the broad scope of reactions and synthetic applications of similar compounds (Sun et al., 2010).

Tautomerism and Chemical Behavior:

- The synthesis of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, a compound with structural similarities, was performed, demonstrating ring-chain tautomerism and providing insights into the chemical behavior of similar triazole derivatives (Pokhodylo & Obushak, 2022).

Mécanisme D'action

Mode of Action

It’s known that cyanoacetohydrazides, which are related compounds, can act as both n- and c-nucleophiles . They can react with various reactants, leading to the synthesis of a variety of polyfunctional heterocyclic compounds .

Biochemical Pathways

Cyanoacetohydrazides are known to be involved in the synthesis of heterocyclic compounds via different types of reactions, including cyclocondensation and cyclization .

Propriétés

IUPAC Name |

ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]triazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-2-21-14(20)12-8-18(17-16-12)9-13(19)11-5-3-4-10(6-11)7-15/h3-6,8,13,19H,2,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUNOKRRTIZJSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)CC(C2=CC=CC(=C2)C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chlorobenzyl)-6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2357812.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2357817.png)

![2-{[4-Hydroxy-8-(trifluoromethyl)-3-quinolyl]carbonylamino}benzamide](/img/structure/B2357820.png)

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine](/img/structure/B2357829.png)

![8-[(5-bromothiophen-2-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2357831.png)